4-({[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid
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Overview
Description
4-({[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a sulfanyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. The process may include:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Acetylation: The acetyl group is added through an acetylation reaction, often using acetic anhydride or acetyl chloride.
Coupling with Benzoic Acid: The final step involves coupling the modified benzimidazole with benzoic acid, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiol reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
4-({[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-({[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites, while the sulfanyl and acetyl groups may enhance binding affinity or specificity. This compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities.
Sulfonyl Compounds: Sulfonamides and sulfoxides have similar functional groups.
Benzoic Acid Derivatives: Compounds such as 4-aminobenzoic acid and 4-hydroxybenzoic acid.
Uniqueness
4-({[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid is unique due to its combination of a benzimidazole ring, a sulfanyl group, and a benzoic acid moiety. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-2-7-13-14(8-10)20-17(19-13)24-9-15(21)18-12-5-3-11(4-6-12)16(22)23/h2-8H,9H2,1H3,(H,18,21)(H,19,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWKPVYYODQOSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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